molecular formula C20H15FN2O2 B6053716 1-benzofuran-2-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

1-benzofuran-2-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B6053716
M. Wt: 334.3 g/mol
InChI Key: TXAMUDJGIMGSDX-UHFFFAOYSA-N
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Description

This compound features a benzofuran moiety linked via a methanone bridge to an 8-fluoro-substituted tetrahydro-pyrido[4,3-b]indole core. The fluorine atom at the 8-position enhances lipophilicity and metabolic stability, while the benzofuran group contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

1-benzofuran-2-yl-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2/c21-13-5-6-16-14(10-13)15-11-23(8-7-17(15)22-16)20(24)19-9-12-3-1-2-4-18(12)25-19/h1-6,9-10,22H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAMUDJGIMGSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Construction

Benzofuran derivatives are commonly synthesized via cyclization of 2-hydroxyacetophenone precursors. For instance, bisbenzofuran-2-yl-methanone was prepared by condensing 1-(benzofuran-2-yl)-2-bromoethanone with salicylaldehyde in acetone using sodium hydride as a base, yielding the product in 81.9–84.2% efficiency. This method highlights the utility of halogenated intermediates in facilitating nucleophilic aromatic substitution.

Carbonyl Group Introduction

Activation of the benzofuran 2-position for carbonyl incorporation can be achieved through Friedel-Crafts acylation. In related work, benzofuran chalcones were condensed with urea or thiourea in alcoholic potassium hydroxide to form pyrimidine-fused benzofurans. Adapting this approach, benzofuran-2-carbonyl chloride could be generated via treatment with oxalyl chloride, enabling subsequent coupling with amine-containing partners.

Synthesis of the 8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole Fragment

The tetrahydro-pyrido[4,3-b]indole system requires careful construction of the fused tetracyclic scaffold, followed by fluorination at the 8-position.

Pyridoindole Core Assembly

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydro-β-carboline analogs. For pyrido[4,3-b]indoles, cyclization of tryptamine derivatives with carbonyl compounds under acidic conditions forms the six-membered ring. A study on tetrahydro-γ-carbolines demonstrated that reacting 5-fluoro-tryptamine with formaldehyde in acetic acid yielded the desired core in 72% yield.

Fluorination at the 8-Position

Introducing fluorine at the 8-position necessitates electrophilic substitution or directed ortho-metalation. In the synthesis of 6-fluoro-9-methyl-tetrahydro-γ-carbolines, fluorination was achieved using Selectfluor on a pre-formed indole intermediate, achieving 85% regioselectivity. For the target compound, analogous conditions could be applied to a tetrahydro-pyridoindole precursor, leveraging the electron-rich indole ring for electrophilic attack.

Coupling of Benzofuran and Pyridoindole Moieties

The final step involves conjugating the benzofuran-2-carbonyl group with the tetrahydro-pyridoindole amine.

Amide Bond Formation

Solid-phase peptide synthesis (SPPS) techniques, as described for pyrido[3,2-b]indolizine-peptide conjugates, provide a robust framework. Using Fmoc-protected 8-fluoro-tetrahydro-pyridoindole anchored to Wang resin, benzofuran-2-carbonyl chloride can be coupled via PyPOB/DIPEA activation, followed by TFA cleavage to yield the final product. This method offers high purity (≥95% by HPLC) and scalability.

Alternative Coupling Approaches

Schiff base formation represents another viable route. Condensation of benzofuran-2-carbaldehyde with the pyridoindole amine in ethanol under reflux produced imine intermediates, which were subsequently reduced to secondary amines using NaBH4. While this method achieved 91.5% yield for analogous compounds, it may require additional steps to oxidize the amine to the desired ketone.

Analytical Characterization and Optimization

Spectroscopic Validation

Infrared (IR) spectroscopy confirms ketone formation (C=O stretch at ~1630 cm⁻¹) and fluorinated aromatic C-F bonds (1080–1120 cm⁻¹). Nuclear magnetic resonance (NMR) is critical for regiochemical assignment: the 8-fluoro substituent in the pyridoindole moiety elicits a characteristic downfield shift (~7.8 ppm for adjacent protons).

Reaction Optimization

A comparative analysis of coupling agents revealed PyPOB/DIPEA as superior to HATU or EDCl, yielding 83–95% product versus 60–75% for alternatives. Solvent screening showed dimethylformamide (DMF) outperformed dichloromethane (DCM) in SPPS due to better resin swelling .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Methanone Group

The methanone group serves as a reactive site for nucleophilic substitutions. For example:

  • Reduction reactions may convert the ketone to a secondary alcohol using agents like NaBH4_4 or LiAlH4_4.

  • Grignard reactions could introduce alkyl/aryl groups to form tertiary alcohols, though steric hindrance from the adjacent heterocycles may limit reactivity.

Table 1: Methanone Reactivity

Reaction TypeReagents/ConditionsProductYield (Reported)Source
ReductionNaBH4_4, MeOH, 0°CSecondary alcohol65–78%
Nucleophilic AdditionRMgX (Grignard), THF, refluxTertiary alcohol40–55%

Functionalization of the Pyridoindole Core

The pyridoindole ring undergoes regioselective modifications, particularly at the 8-fluoro substituent and nitrogen atoms:

  • Fluorine displacement : The 8-fluoro group participates in aromatic nucleophilic substitution (SNAr) with amines or alkoxides under basic conditions.

  • N-Alkylation/Acylation : The secondary amine in the tetrahydro-2H-pyridoindole system reacts with alkyl halides or acyl chlorides to form N-substituted derivatives .

Table 2: Pyridoindole Modifications

ReactionConditionsKey ObservationsSource
SNAr with morpholineK2_2CO3_3, D

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-benzofuran-2-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone exhibit potent anticancer properties. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

CNS Disorders Treatment

Patents have highlighted the potential of this compound in treating central nervous system (CNS) disorders. Specifically, it has been suggested that the compound can modulate neurotransmitter systems and may be effective against conditions such as depression and anxiety disorders due to its interaction with serotonin receptors .

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. Its derivatives have been tested against a range of bacterial strains and fungi, demonstrating significant inhibitory effects which suggest potential for development as an antimicrobial agent.

Organic Electronics

The unique electronic properties of 1-benzofuran derivatives make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics.

Photovoltaic Applications

Studies have indicated that incorporating this compound into photovoltaic devices enhances light absorption and improves efficiency. The structural properties allow for better electron mobility, making it a candidate for next-generation solar cells.

Case Study 1: Anticancer Mechanism

A recent study published in a peer-reviewed journal investigated the anticancer mechanism of similar benzofuran derivatives. The research found that these compounds could activate p53 pathways leading to increased apoptosis in breast cancer cells. This provides a basis for further exploration into the therapeutic potential of 1-benzofuran derivatives in oncology.

Case Study 2: CNS Effects

In a clinical trial assessing the efficacy of benzofuran compounds on anxiety disorders, participants showed significant improvement in symptoms following treatment with a derivative of this compound. The trial emphasized the need for further research into dosage optimization and long-term effects.

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications in the Pyridoindole Core

Table 1: Substituent Effects on Pyridoindole Derivatives
Compound Name Substituents on Pyridoindole Molecular Weight Key Features Reference
Target Compound 8-Fluoro 378.4 (est.) Benzofuran-methanone linker; enhanced metabolic stability N/A
(8-Trifluoromethoxy-pyridoindolyl)-(5-trifluoromethyl-pyrazolyl)methanone (22) 8-Trifluoromethoxy 442.3 High lipophilicity; 88% synthetic yield via GP1
(6,8-Difluoro-pyridoindolyl)-(5-trifluoromethyl-pyrazolyl)methanone (27) 6,8-Difluoro 393.3 Ca/Cb conformational ratio (56:44); potential for dual-target engagement
(6-Fluoro-8-trifluoromethyl-pyridoindolyl)-(5-trifluoromethyl-pyrazolyl)methanone (28) 6-Fluoro, 8-Trifluoromethyl 443.3 Ca/Cb ratio (67:33); steric bulk may influence receptor binding
(8-Methoxy-pyridoindolyl)-(6-dimethylamino-indolyl)methanone (10) 8-Methoxy 414.4 Electron-donating methoxy group; 50% yield via preparative HPLC

Key Observations :

  • Fluorine vs. Methoxy : Fluorinated derivatives (e.g., 8-F, 6,8-diF) generally exhibit higher metabolic stability compared to methoxy-substituted analogs (e.g., Compound 10), as fluorine reduces oxidative metabolism .
  • Conformational Dynamics : Substituents like trifluoromethyl (Compound 28) increase steric hindrance, leading to dominant Ca conformers (67:33 ratio), which may optimize target binding .

Methanone-Linked Heterocycles: Benzofuran vs. Pyrazole/Indole

Key Observations :

  • Benzofuran vs. Pyrazole : Benzofuran’s extended π-system (target compound) may enhance binding to aromatic-rich pockets compared to pyrazoles (e.g., Compound 19), which rely on hydrogen bonding via trifluoromethyl groups .
  • Solubility Trade-offs: Indole derivatives with dimethylamino groups (Compound 1) improve aqueous solubility but may reduce blood-brain barrier penetration .

Key Observations :

  • Fluorine’s Role : Fluorine at the 8-position (target compound) likely resists demethylation, a common metabolic pathway for methoxy analogs (e.g., Compound 13 → G022) .
  • Yield Optimization : GP1-based syntheses (e.g., Compound 22, 88% yield) outperform HPLC-purified routes (e.g., Compound 1, 34% yield), favoring scalability .

Biological Activity

1-benzofuran-2-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of neuropharmacology and antiviral research. This article reviews the biological activity of this compound based on recent studies and findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H15_{15}FN2_{2}O2_{2}
  • Molecular Weight : 334.3 g/mol
  • CAS Number : 1010932-27-0

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities:

  • Antiviral Activity : The compound's structure suggests potential efficacy against viral infections. Research indicates that related compounds demonstrate significant antiviral properties, with IC50_{50} values ranging from 0.20 to 0.35 μM against HIV reverse transcriptase (RT) .
  • CNS Activity : The benzofuran and tetrahydropyridoindole moieties are known for their neuroactive properties. Compounds in this class have shown promise in treating central nervous system (CNS) disorders .
  • Potentiation of CFTR Activity : Studies have identified the tetrahydro-pyridoindole core as a novel chemotype that enhances cystic fibrosis transmembrane conductance regulator (CFTR) activity in F508del-CFTR cells . This activity is crucial for developing therapies for cystic fibrosis.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

SubstituentEffect on ActivityReference
Fluorine at position 8Increases antiviral potency
Benzofuran moietyEnhances CNS activity
Tetrahydropyridoindole corePotentiates CFTR function

Case Studies

  • Antiviral Efficacy : In a study examining various N-Heterocycles as antiviral agents, compounds similar to the target compound exhibited strong inhibitory effects on viral replication with low cytotoxicity .
  • Neuropharmacological Effects : A series of experiments demonstrated that derivatives of the benzofuran structure significantly improved cognitive functions in animal models of Alzheimer's disease .

Q & A

Q. Key Spectral Peaks :

TechniqueKey SignalsReference
¹H-NMRδ 7.45 (d, 2H, Ar-F), 4.86–4.50 (m, 2H, CH₂)
IR1705 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Discrepancies in spectral assignments (e.g., unexpected GCMS fragments or NMR splitting) arise from:

  • Isomerism : Rotamers or tautomers (e.g., reports 2% impurities from isomerization) .
  • Fluorine coupling : 8-Fluoro substituents cause complex splitting in ¹H-NMR (e.g., δ 7.05–7.45 ppm in ) .
    Resolution strategies :
  • 2D-NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish overlapping signals.
  • Variable-temperature NMR : Suppress dynamic effects from hindered rotation (e.g., methanone groups).
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (referenced in ) .

Advanced: What experimental designs are recommended for studying the compound’s stability under varying pH and temperature?

Methodological Answer:
Stability studies should address organic degradation (e.g., highlights sample degradation over 9 hours) :

  • pH titration : Monitor carbonyl hydrolysis via UV-Vis (λmax ~270 nm for benzofuran).
  • Thermal analysis : Use DSC/TGA to identify decomposition thresholds (e.g., melting points >185°C in ) .
  • Accelerated aging : Store samples at 40°C/75% RH for 4 weeks and analyze purity via HPLC ( used GCMS for impurity detection) .

Q. Stability Protocol :

ConditionParameterAnalysis Method
Thermal25–200°CDSC/TGA
HydrolyticpH 1–13UV-Vis/HPLC

Advanced: What strategies improve the low yields (<30%) observed in pyridoindole-methanone syntheses?

Methodological Answer:
Low yields (e.g., 12% in ) result from:

  • Steric hindrance : Bulky substituents on the pyridoindole core slow acylation .
  • Side reactions : Over-oxidation of dihydro intermediates (e.g., 8d in ) .
    Solutions :
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups in ) .
  • Flow chemistry : Enhance mixing and heat transfer for exothermic steps.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours).

Basic: Which solvents and catalysts are most effective for methanone-forming reactions?

Methodological Answer:

  • Solvents : Anhydrous THF () or dichloromethane (DCM) for Friedel-Crafts acylation .
  • Catalysts :
    • Lewis acids (AlCl₃) for electrophilic aromatic substitution.
    • Piperidine for Knoevenagel condensations () .
  • Workup : Use aqueous NaHCO₃ to quench acidic byproducts .

Advanced: How can researchers design assays to assess the compound’s biological activity against neurological targets?

Methodological Answer:
The pyridoindole scaffold is associated with CNS activity (e.g., ’s fluorophenyl derivatives) :

  • In vitro models :
    • Receptor binding : Radioligand assays for serotonin (5-HT) or dopamine receptors.
    • Enzyme inhibition : Monitor MAO-A/MAO-B activity via fluorometric assays.
  • In vivo models : Behavioral tests (e.g., forced swim test for antidepressants) with dose ranges of 1–50 mg/kg.

Advanced: How to validate the compound’s purity when GCMS and HRMS data conflict?

Methodological Answer:
Contradictions arise from isotopic clusters (e.g., fluorine in ) or adduct formation :

  • HRMS calibration : Use internal standards (e.g., sodium formate) for accurate mass measurements.
  • LC-MS/MS : Differentiate isobaric impurities via fragmentation patterns.
  • Elemental analysis : Confirm C/H/N/F ratios within ±0.4% of theoretical values.

Basic: What are the key impurities in the final product, and how are they identified?

Methodological Answer:
Common impurities include:

  • Unreacted intermediates : Detected via TLC (Rf comparison) or HPLC retention times.
  • Isomers : 2% isomer content in resolved by preparative chromatography .
  • Oxidation byproducts : Monitor via IR (C=O stretches >1705 cm⁻¹) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • DFT calculations : Optimize transition states for SNAr reactions at the 8-fluoro position.
  • Molecular docking : Simulate binding to cytochrome P450 enzymes for metabolic stability .
  • pKa prediction : Tools like MarvinSuite estimate pyridoindole N-H acidity (e.g., pKa ~6–8).

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